3-Bromo-4-(4-fluorophenyl)butan-2-one
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Overview
Description
3-Bromo-4-(4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10BrFO. It is a brominated ketone with a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-fluorophenyl)butan-2-one typically involves the bromination of 4-(4-fluorophenyl)butan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes side reactions and maximizes yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-fluorophenyl)butan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
Oxidation: Carried out in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms the corresponding carboxylic acid.
Scientific Research Applications
3-Bromo-4-(4-fluorophenyl)butan-2-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-fluorophenyl)butan-1-one
- 2-Bromo-4-fluoroacetophenone
- 4-(3-Bromo-4-fluorophenyl)butan-2-one
Uniqueness
3-Bromo-4-(4-fluorophenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
3-bromo-4-(4-fluorophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNGYZNDAPZUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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